6-nitro-1H-indazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-1-4(11(14)15)2-7-6(5)3-9-10-7/h1-3H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBWBBCYGPFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646313 | |
| Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-61-9 | |
| Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Solution-State Proton and Carbon-13 NMR Techniques
Solution-state ¹H and ¹³C NMR are indispensable tools for mapping the carbon-hydrogen framework of a molecule. For 6-nitro-1H-indazole-4-carboxylic acid (C₈H₅N₃O₄), these techniques reveal distinct signals corresponding to each unique proton and carbon atom in its structure.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the indazole ring system, the proton on the nitrogen (N-H), and the acidic proton of the carboxylic acid group (-COOH). The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid groups. The acidic proton of the carboxylic acid typically appears as a broad singlet at a significantly downfield position (often >12 ppm), while the N-H proton of the indazole ring also presents as a broad singlet. Studies on related nitro-indazole derivatives confirm the influence of the nitro group's position on the chemical shifts of the aromatic protons. nih.gov
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The spectrum would be characterized by signals in the aromatic region (typically 110-150 ppm), with the carbon atoms directly attached to the nitro and carboxylic acid groups showing distinct chemical shifts due to strong electronic effects. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (typically >165 ppm). researchgate.net Theoretical calculations, such as those using gauge-invariant atomic orbitals (GIAO), are often employed to support the assignment of experimental NMR data for complex heterocyclic systems like indazoles. nih.govacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar functional groups and structures.
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| -COOH | ¹H NMR | > 12 | Broad singlet, concentration-dependent. |
| -NH | ¹H NMR | ~10-12 | Broad singlet. |
| Aromatic-H | ¹H NMR | 7.5 - 9.0 | Three distinct signals, splitting patterns depend on coupling. |
| C=O | ¹³C NMR | 165 - 185 | Quaternary carbon, typically a weaker signal. |
Solid-State NMR (CPMAS) for Molecular Conformation Analysis
While solution-state NMR describes the average structure of a molecule in a solvent, solid-state NMR (ssNMR) provides insights into its conformation and packing in the crystalline state. Cross-Polarization Magic-Angle Spinning (CPMAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. For this compound, ¹³C CPMAS NMR could reveal information about molecular symmetry and intermolecular interactions, such as hydrogen bonding, in the solid state. In studies of related nitro-indazole derivatives, CPMAS has been successfully used to compare the solid-state structure with data obtained from X-ray crystallography and computational methods. nih.gov
Variable-Temperature NMR for Investigating Tautomerism and Rotational Barriers
Indazoles can exist as two different tautomers (1H and 2H), where a proton can reside on either of the two nitrogen atoms in the pyrazole (B372694) ring. researchgate.net The 1H-indazole tautomer is generally the more stable form. nih.govresearchgate.net Variable-temperature (VT) NMR is a powerful technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape or position that indicate chemical exchange between tautomers. researchgate.net For this compound, VT-NMR could be used to determine the energy barrier for proton transfer between the N1 and N2 positions, confirming the stability of the 1H tautomer and investigating any potential equilibrium with the 2H form. researchgate.net
X-ray Crystallography for Precise Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and indazole N-H groups, and π–π stacking between the aromatic rings, which govern the crystal packing. While the specific crystal structure for this compound is not detailed in the provided results, analysis of related nitro-indazole structures shows that the nitro groups are often nearly coplanar with the benzene (B151609) ring, a detail that significantly influences the molecule's electronic properties. acs.org
Mass Spectrometry (MS) in Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₅N₃O₄, corresponding to a monoisotopic mass of approximately 207.028 Da. guidechem.comepa.gov
High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition. Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺). The fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals, providing structural clues.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Mass/Charge) | Description of Neutral Loss |
|---|---|---|
| [M]⁺ | 207 | Molecular Ion |
| [M-OH]⁺ | 190 | Loss of hydroxyl radical from the carboxylic acid group. |
| [M-NO₂]⁺ | 161 | Loss of a nitro group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the 2500–3300 cm⁻¹ region, which overlaps with the C-H stretching bands. vscht.cz The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band around 1700–1725 cm⁻¹. vscht.cz The nitro group (-NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch around 1500–1560 cm⁻¹ and a symmetric stretch around 1300–1370 cm⁻¹. Other expected absorptions include the N-H stretch of the indazole ring (around 3300-3500 cm⁻¹) and aromatic C-H stretches (above 3000 cm⁻¹). An IR spectrum for the related compound 1H-Indazole-4-carboxylic acid has been reported, which would show similar features, absent the nitro group absorptions. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Indazole N-H | Stretch | 3300-3500 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| Nitro N-O | Asymmetric Stretch | 1500-1560 | Strong |
| Nitro N-O | Symmetric Stretch | 1300-1370 | Strong |
Medicinal Chemistry and Pharmacological Potential of 6 Nitro 1h Indazole 4 Carboxylic Acid and Its Analogues
Broad Spectrum Biological Activities of Indazole Carboxylic Acid Derivatives
Indazole-containing compounds are recognized for their diverse pharmacological effects, which include anticancer, antimicrobial (antibacterial, antifungal, antiparasitic, antitubercular), anti-inflammatory, analgesic, and neuroprotective activities. nih.govbldpharm.com The versatility of the indazole scaffold allows for chemical modifications that can tune its biological profile, leading to the development of potent and selective agents. chim.it Several indazole-based drugs have received FDA approval, such as the anticancer agents Pazopanib and Axitinib, underscoring the clinical significance of this heterocyclic system. nih.gov The incorporation of a carboxylic acid group can further enhance the pharmacological properties of indazole derivatives, influencing their binding to biological targets and their pharmacokinetic profiles. sigmaaldrich.com Research has demonstrated that these derivatives are active against a range of diseases, from cancer to microbial infections and neurodegenerative disorders. nih.gov
Anticancer and Antiproliferative Activities
Indazole derivatives, including those with carboxylic acid functionalities, are well-documented for their potent anticancer and antiproliferative effects. nih.govresearchgate.net They have been investigated for their ability to inhibit the growth of various cancer cell lines, including breast, leukemia, and liver cancer. researchgate.net The anticancer efficacy of these compounds often stems from their ability to interfere with critical cellular processes required for tumor growth and survival.
A primary mechanism through which indazole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and disrupting the cell cycle in cancer cells. For instance, certain polysubstituted indazoles have been shown to trigger significant apoptosis and cause cell cycle arrest. nih.gov One study found that an indazole derivative, compound 2f, promoted apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This process was also associated with a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
Furthermore, some derivatives can halt the progression of the cell cycle. Treatment of K562 chronic myeloid leukemia cells with an indazole derivative led to an increase in the G0/G1 phase population and a decrease in the S phase, indicating that the compound blocks the cell cycle at the G0/G1 checkpoint. mdpi.com Other analogues have been observed to cause a block in the S or G2/M phases of the cell cycle, suggesting they may act as antimetabolites or inhibitors of enzymes involved in DNA synthesis. nih.gov For example, a nitro-containing isoquinoline (B145761) derivative, a different heterocyclic system, was also found to induce a rise in the sub-G1 fraction (indicative of apoptosis) and an accumulation of cells in the S and G2/M phases. nih.govresearchgate.net
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for anticancer drugs. Indazole derivatives have been successfully developed as inhibitors of a wide range of kinases. nih.govchim.it
FGFR and VEGFR-2: The fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key tyrosine kinases involved in tumor angiogenesis and proliferation. Indazole-based compounds have been identified as potent inhibitors of both. nih.govnih.gov For example, a series of indazole derivatives showed inhibitory activity against FGFR1 in the micromolar range. nih.gov A novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of EGFR and VEGFR-2. researchgate.net
EGFR: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. Indazole-based derivatives have shown significant potential as EGFR inhibitors, with some compounds exhibiting potency comparable to the approved drug Erlotinib. researchgate.net
ERK1/2: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK signaling pathway, which is frequently hyperactivated in cancer. nih.gov Indazole amide derivatives have been discovered that demonstrate potent inhibition of ERK1/2 enzyme activity and suppress the growth of BRAF mutant cancer cells. nih.gov
Pim Kinases: Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are associated with promoting cell survival and proliferation. Pyrrolo[2,3-g]indazole derivatives have been identified as new sub-micromolar inhibitors of Pim-1 and Pim-3 kinases, establishing this scaffold as a promising starting point for developing potent Pim kinase inhibitors. nih.gov
| Compound/Derivative Class | Target Kinase | Inhibitory Concentration (IC50/GI50) | Reference |
|---|---|---|---|
| Indazole Derivative (9u) | FGFR1 | 3.3 nM | nih.gov |
| Indazole Derivative (Hit Compound 9d) | FGFR1 | 15.0 nM | nih.gov |
| 5-ethylsulfonyl-indazole-3-carbohydrazide (7k) | EGFR/VEGFR-2 | 25 nM (GI50) | researchgate.net |
| Indazole Amide (80a) | ERK1/2 | 63.3 nM | nih.gov |
| Pyrrolo[2,3-g]indazole (Compound 10) | Pim-1 | 0.54 µM | nih.gov |
| Pyrrolo[2,3-g]indazole (Compound 20) | Pim-3 | 0.17 µM | nih.gov |
Antimicrobial Properties (Antibacterial, Antifungal, Antiparasitic, Antitubercular)
The indazole scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial activity. bldpharm.com
Antibacterial and Antifungal: Indazole derivatives have been tested against several Gram-positive and Gram-negative bacterial strains. nih.gov While some derivatives show modest antibacterial action, others have demonstrated significant antifungal properties. nih.gov For instance, certain 2,3-diphenyl-2H-indazole derivatives showed potent in vitro growth inhibition against Candida albicans and Candida glabrata. chim.it Another study synthesized novel aromatic carboxylic acid amides, including an indazole-containing compound, which displayed good antifungal activity against various phytopathogenic fungi. sigmaaldrich.com
Antiparasitic: Several indazole derivatives have shown promise as antiparasitic agents. In one study, 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were evaluated for their activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. chim.it Many of these compounds were found to be more potent than the standard drug metronidazole, with one derivative being 12.8 times more active against G. intestinalis. chim.it
Antitubercular: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Indazole derivatives have been identified as a promising class of compounds in this area. nih.gov A series of new indole- and indazole-based aroylhydrazones were assessed for their antimycobacterial activity, with some compounds demonstrating excellent potency against Mycobacterium tuberculosis H37Rv and low toxicity. researchgate.net While some studies on related heterocyclic carboxylic acids suggest a mechanism involving intrabacterial acidification, others focus on the inhibition of key enzymes like enoyl-ACP reductase (InhA). nih.govresearchgate.net
| Derivative Class | Target Organism | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| 2,3-diphenyl-2H-indazole (Compound 18) | G. intestinalis | 0.06 µM (IC50) | chim.it |
| 2,3-diphenyl-2H-indazole (Compound 18) | E. histolytica | 0.14 µM (IC50) | chim.it |
| 2,3-diphenyl-2H-indazole (Compound 18) | T. vaginalis | 0.20 µM (IC50) | chim.it |
| Indazole-based aroylhydrazone (3a) | M. tuberculosis H37Rv | 0.44 µM (MIC) | researchgate.net |
| Indazole-based aroylhydrazone (3e) | M. tuberculosis H37Rv | 0.40 µM (MIC) | researchgate.net |
Anti-inflammatory and Analgesic Effects
Indazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.govnih.gov Studies have shown that compounds like indazole, 5-aminoindazole, and 6-nitroindazole (B21905) can effectively reduce inflammation in animal models. nih.gov For example, these compounds significantly inhibited carrageenan-induced hind paw edema in rats, a standard model for acute inflammation. nih.gov
The mechanism behind these effects is believed to involve the inhibition of key inflammatory mediators. Research indicates that indazole derivatives can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins. nih.gov Additionally, they have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and to exhibit free radical scavenging activity. nih.gov Coordination compounds formed with indazole-3-carboxylic acid have also shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages. nih.gov
Neuroprotective Applications (e.g., Tau Hyperphosphorylation Inhibition)
Certain indazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com A key pathological feature of several neurodegenerative disorders is the abnormal hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles and neuronal loss. nih.gov
Research has shown that indazole derivatives can exert neuroprotective effects by inhibiting this process. One study found that 6-hydroxy-1H-indazole, 5-hydroxy-1H-indazole, and 6-nitro-1H-indazole could inhibit the phosphorylation of tau protein. nih.gov A specific derivative, 6-amino-1-methyl-indazole (AMI), was shown to significantly decrease the expression of phosphorylated tau and its upstream kinase, GSK-3β, in a cellular model of Parkinson's disease. nih.govmdpi.com This inhibition of tau hyperphosphorylation by AMI also protected dopaminergic neurons and improved behavioral symptoms in an animal model of the disease, highlighting the potential of indazole-based compounds as novel neuroprotective agents. nih.govmdpi.com
Cardiovascular System Modulation (e.g., Antiarrhythmic, Antihypertensive, Vasorelaxant Activity)
The indazole scaffold is present in various compounds investigated for cardiovascular effects, including antiarrhythmic, antihypertensive, and vasorelaxant activities. nih.govunifi.it Some indazole derivatives exert vasorelaxant effects through the release of nitric oxide (NO) and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. youtube.com The potential for indazole-containing compounds in cardiovascular medicine is further highlighted by the development of ARRY-371797, a selective p38α MAPK inhibitor, which has entered clinical trials for treating dilated cardiomyopathy. unifi.it
However, direct cardiovascular activity is not universal across all substituted indazoles. In a study involving anesthetized mice, 6-nitro indazole, a close analogue of the title compound, did not influence mean arterial pressure when administered intraperitoneally at a dose of 50 mg/kg, suggesting a lack of significant antihypertensive effect under those experimental conditions. nih.gov This finding underscores the critical role that the specific substitution pattern on the indazole ring plays in determining the pharmacological profile.
Other Pharmacological Activities (e.g., Antispermatogenic, Allosteric CCR4 Antagonism, Carbonic Anhydrase Inhibition)
Beyond cardiovascular applications, analogues of 6-nitro-1H-indazole-4-carboxylic acid have been explored for a range of other therapeutic targets.
Antispermatogenic Activity: A significant area of research for indazole-3-carboxylic acids is in the development of male contraceptives. youtube.com Derivatives such as 1-halobenzyl-1H-indazole-3-carboxylic acids have demonstrated potent antispermatogenic activity in rats. wikipedia.orgnih.gov These compounds induce disorganization within the seminiferous tubules, primarily causing the loss of spermatocytes and spermatids, while leaving spermatogonia and interstitial tissue unaffected. wikipedia.org Another potent indazole carboxylic acid derivative, gamendazole, has been shown to effectively block spermatogenesis after a single oral dose. drugs.com
Allosteric CCR4 Antagonism: Indazole derivatives have been successfully developed as allosteric antagonists of the C-C chemokine receptor 4 (CCR4), a target for inflammatory disorders. A series of indazole arylsulfonamides were found to bind to an intracellular allosteric site on the receptor. Extensive optimization of substituents on the indazole ring and the sulfonamide moiety led to the identification of potent and orally bioavailable CCR4 antagonists, with one candidate, GSK2239633A, selected for further clinical investigation.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. While sulfonamides are the classical CA inhibitors, other chemical scaffolds, including some containing carboxylic acid moieties, have been investigated. youtube.com Notably, nitro-containing heterocyclic compounds, such as nitroimidazoles, have been designed as potent inhibitors of tumor-associated CA isoforms IX and XII. nih.gov Although the nitro-aromatic moiety is present in some effective CA inhibitors, specific studies detailing the carbonic anhydrase inhibitory activity of this compound itself are not prominently featured in the scientific literature.
Table 1: Selected Pharmacological Activities of Indazole Analogues
| Compound Class | Pharmacological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| 1-Halobenzyl-1H-indazole-3-carboxylic acids | Antispermatogenic | Potent activity in rats, causing loss of spermatocytes and spermatids. | wikipedia.org |
| Gamendazole (Indazole carboxylic acid derivative) | Antispermatogenic | Blocks spermatogenesis after a single oral dose in rats. | drugs.com |
| Indazole Arylsulfonamides | Allosteric CCR4 Antagonism | Potent and orally active antagonists binding to an intracellular allosteric site. | |
| 6-Nitro indazole | Cardiovascular Assessment | Failed to influence mean arterial pressure in mice at 50 mg/kg. | nih.gov |
| General Indazole Derivatives | Vasorelaxant Activity | Mediated by NO release and increased cGMP levels. | youtube.com |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The substitution pattern on the benzene (B151609) portion of the indazole ring significantly impacts pharmacological activity.
At the C4-position: For allosteric CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4 position were found to be the most potent substituents.
At the C5, C6, and C7-positions: In the same series of CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred over C5 or C7. For synthetic cannabinoid receptor agonists, substitution at the C5 position with fluorine resulted in compounds with low EC50 values.
The Nitro Group Position: The position of the nitro group can also dictate activity. A comparative study of nitro-substituted indazoles as antinociceptive agents (via nitric oxide synthase inhibition) found that 7-nitro indazole was more potent than 6-nitro indazole. nih.gov For some targets, such as certain protein kinases, substituents at both the C4 and C6 positions play a crucial role in inhibitory activity. nih.gov
Substitution at the N1 or N2 nitrogen atoms of the pyrazole (B372694) ring is a key strategy for modulating the pharmacological profiles of indazole derivatives.
N1-Substitution: For 5-HT4 receptor antagonists, alkylation at the N1 position of the indazole heterocycle enhanced receptor affinity. In the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups carrying an α-amino-acyl group were identified as the most potent N1-substituents.
N2-Substitution: In the design of dual MCL-1/BCL-2 inhibitors, moving from an indole (B1671886) scaffold to an N2-substituted indazole-3-carboxylic acid provided a promising lead compound. Docking studies of p38α MAPK inhibitors have predicted that the N2 nitrogen of the indazole ring forms a critical hydrogen bond with a methionine residue (Met109) in the enzyme's hinge region. The regioselectivity of N-alkylation can be influenced by reaction conditions, but the 1H-tautomer is generally considered more thermodynamically stable.
The carboxylic acid group, particularly at the C3 or C4 position, is a common feature in bioactive indazoles and serves as a crucial anchor or a point for further modification.
Amide Formation: The carboxylic acid is frequently converted into a carboxamide to explore new interactions and improve properties. Indazole-3-carboxylic acid has been coupled with various substituted amines to generate libraries of new compounds.
Bioisosteric Replacement: In the pursuit of dual MCL-1/BCL-2 inhibitors, the conversion of an indazole-3-carboxylic acid to the corresponding acylsulfonamide led to a two-fold improvement in MCL-1 inhibition. This modification was hypothesized to allow for better occupation of a key binding pocket.
Esterification: For antispermatogenic 1-halobenzyl-1H-indazole-3-carboxylic acids, the corresponding glycerol (B35011) esters also showed potent activity. wikipedia.org For synthetic cannabinoids, the nature of the head group derived from the carboxylic acid (e.g., methyl ester vs. amide) significantly influenced potency.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Indazole Analogues
| Position/Moiety | Target/Activity | Favorable Substituents/Modifications | Unfavorable/Tolerated Substituents | Reference(s) |
|---|---|---|---|---|
| C4 | CCR4 Antagonism | Methoxy, Hydroxyl | - | |
| C5 | Synthetic Cannabinoids | Fluorine | - | |
| C6 | CCR4 Antagonism | Small groups (preferred position over C5/C7) | Larger groups | |
| N1 | 5-HT4 Antagonism | Alkyl groups (e.g., isopropyl) | - | |
| N1 | CCR4 Antagonism | meta-substituted benzyl groups with α-amino-acyl moiety | - | |
| N2 | p38α MAPK Inhibition | Provides key H-bond to hinge region | - | |
| Carboxylic Acid | MCL-1/BCL-2 Inhibition | Conversion to Acylsulfonamide | - | |
| Carboxylic Acid | Antispermatogenic | Conversion to Glycerol Ester | - | wikipedia.org |
Preclinical Development and Therapeutic Potential Assessment
The preclinical assessment of this compound and its analogues involves evaluating their activity in both laboratory-based assays and living models of disease to determine their therapeutic potential.
The primary in vitro evaluation of nitroindazole compounds has focused on their ability to inhibit nitric oxide synthase (NOS) activity. These enzymatic inhibition assays are fundamental for establishing the potency and selectivity of potential drug candidates. As detailed in the section on enzyme kinetics, 6-nitroindazole has been tested in in vitro assays using different NOS isoforms. nih.gov
The results from these citrulline formation assays are summarized in the table below, providing a clear comparison of the compound's activity against constitutive and inducible NOS. nih.gov
| Compound | Enzyme Source | NOS Isoform Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|---|
| 6-Nitroindazole | Bovine Brain | Constitutive (cNOS/nNOS) | Citrulline Formation | 40 | nih.gov |
| 6-Nitroindazole | Murine Macrophages (J774) | Inducible (iNOS) | Citrulline Formation | 56 | nih.gov |
These in vitro data confirm that 6-nitroindazole is an active inhibitor of NOS enzymes, providing the basis for further investigation into its physiological effects. nih.gov
Following promising in vitro results, nitroindazole compounds have been assessed in various animal models to determine their effects in a living system. 6-Nitroindazole has been shown to produce dose-related antinociception (pain relief) in mice subjected to the acetic acid-induced abdominal constriction and formalin-induced hindpaw licking assays. This effect is consistent with the inhibition of central nitric oxide synthase, which is involved in pain signaling pathways. lab-chemicals.com
While direct in vivo studies on this compound are limited, the therapeutic potential of this class of compounds is supported by extensive research on close analogues. The related inhibitor, 7-nitroindazole, has demonstrated significant neuroprotective effects in animal models of stroke, Parkinson's disease, and cocaine-induced neurotoxicity. nih.govnih.gov These protective effects are attributed to the inhibition of neuronal NOS (nNOS), which can prevent the excessive production of nitric oxide that leads to oxidative stress and nerve damage. nih.gov The proven efficacy of nitroindazoles in these in vivo models suggests that they represent a promising class of compounds for the development of novel therapeutics for neurological disorders and pain management. lab-chemicals.com
Computational and Theoretical Investigations of 6 Nitro 1h Indazole 4 Carboxylic Acid Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Gauge-Invariant Atomic Orbitals (GIAO-DFT))
Quantum chemical calculations have become indispensable for studying nitro-indazole systems. Methods like Density Functional Theory (DFT) are frequently used to explore molecular properties. For predicting magnetic properties such as NMR chemical shifts, the Gauge-Invariant Atomic Orbital (GIAO) method, often paired with DFT (GIAO-DFT), is a standard and reliable approach. acs.orgnih.gov Calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), which have demonstrated excellent results for calculating NMR parameters in indazole derivatives. acs.orgnih.govresearchgate.net
Before properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined through geometry optimization. For 6-nitro-1H-indazole-4-carboxylic acid, this involves finding the lowest energy arrangement of its atoms.
Theoretical studies on related nitro-indazole derivatives reveal key structural characteristics. The indazole ring system is largely planar. researchgate.net In substituted indazoles, the nitro group tends to be nearly coplanar with the benzene (B151609) ring to which it is attached. acs.orgnih.gov For the carboxylic acid group, conformational analysis is crucial. Carboxylic acids can exist in different conformations, primarily the syn and anti forms, related to the torsion angle of the O=C–O–H group. While the syn conformation is often favored, the relative stability can be influenced by the molecular environment and intramolecular interactions. nih.gov In the solid state, structures of similar nitro-indazole derivatives often form dimers through intermolecular hydrogen bonds, for instance between the carboxylic acid's hydroxyl group and the N2 atom of a neighboring indazole ring. acs.orgnih.gov This dimerization is often preferred over potential intramolecular hydrogen bonding due to more favorable bond angles. acs.orgnih.gov
DFT calculations on related nitro-indazole methanols have determined specific torsion angles. For example, in (6-nitro-1H-indazol-1-yl)methanol, the N2–N1–C–O and N1–C–O–H torsion angles were calculated, showing how substituents influence the geometry. acs.orgnih.gov Similar calculations for this compound would define the orientation of the carboxylic acid and nitro groups relative to the indazole core.
Table 1: Representative Theoretical Bond Parameters for Indazole Derivatives Note: This table is illustrative, based on data for related indazole structures. Specific values for this compound would require dedicated calculations.
| Parameter | Typical Calculated Value/Observation | Reference |
|---|---|---|
| Indazole Ring Planarity | Essentially planar, with minor deviations | researchgate.net |
| Nitro Group Orientation | Nearly coplanar with the benzene ring (mean torsion angle ~2.0°) | acs.orgnih.gov |
| Carboxylic Acid Conformation | Typically exists in a lower-energy syn conformation | nih.gov |
| Intermolecular Interactions | Forms dimers via O–H···N2 hydrogen bonds in the solid state | acs.orgnih.gov |
GIAO-DFT calculations are highly effective for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). acs.orgnih.gov These calculations provide absolute shielding values (σ) in the gas phase, which are then converted to chemical shifts (δ) in solution using empirical equations. acs.orgnih.gov This combined experimental and theoretical approach is powerful for confirming molecular structures, especially for distinguishing between isomers that may be difficult to isolate or characterize otherwise. researchgate.net
For nitro-indazole derivatives, DFT calculations have successfully predicted how the electron-withdrawing nitro group affects the chemical shifts of the aromatic protons and carbons. nih.gov The position of the nitro group significantly influences the electronic environment of the entire molecule, leading to characteristic shifts in the NMR spectrum. nih.gov For instance, a nitro group at the 6-position would deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
Table 2: Comparison of Experimental and GIAO-DFT Calculated ¹H NMR Chemical Shifts (δ, ppm) for a Related Nitro-Indazole Derivative Note: This data is for a representative compound from the literature to illustrate the methodology's accuracy. Values are typically referenced against a standard like TMS.
| Proton | Experimental δ (ppm) in DMSO-d₆ | Calculated δ (ppm) | Reference |
|---|---|---|---|
| H3 | 8.45 | 8.40 | acs.orgmdpi.com |
| H5 | 7.80 | 7.75 | acs.orgmdpi.com |
| H7 | 8.80 | 8.75 | acs.orgmdpi.com |
Similarly, theoretical calculations can predict infrared (IR) frequencies. These calculations help assign the vibrational modes observed in an experimental IR spectrum. researchgate.net Key predicted frequencies for this compound would include the C=O stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹), the broad O-H stretch (around 2500-3300 cm⁻¹), the N-O stretches of the nitro group (symmetric and asymmetric, often near 1350 cm⁻¹ and 1530 cm⁻¹), and various C-H and C=C vibrations of the aromatic ring. masterorganicchemistry.com
Molecular Docking and Dynamics Simulations in Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.govjocpr.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govpnrjournal.com
Docking simulations place the ligand into the active site of a target protein and score the different poses based on how well they fit geometrically and electronically. nih.gov For indazole derivatives, studies have shown that the core structure can form crucial interactions with amino acid residues in a protein's binding pocket. nih.gov
For this compound, key interactions would likely involve:
Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (from the -OH) and acceptor (from the C=O). The nitro group can also act as a hydrogen bond acceptor. The indazole ring's NH group is a hydrogen bond donor, while the N2 atom is an acceptor. nih.gov
Pi-Stacking: The aromatic indazole ring can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Electrostatic Interactions: The polarized nitro and carboxylic acid groups can form favorable electrostatic interactions with charged or polar residues in the active site.
Simulations on similar indazole compounds have identified specific interactions, such as the amide carbonyl of an indazole derivative forming a water-mediated hydrogen bond with a lysine (B10760008) residue (Lys46) or a primary amine interacting with asparagine (Asn143). nih.gov Docking this compound into a specific receptor would reveal its unique binding mode and the key residues involved.
Docking programs calculate a score, often expressed as a binding energy (e.g., in kcal/mol), which estimates the affinity of the ligand for the receptor. pnrjournal.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. jocpr.compnrjournal.com
In studies of other indazole-based compounds, binding energies have been used to rank potential inhibitors. For example, docking of indazole alkaloids against the COX-2 enzyme yielded binding energies ranging from -7.46 to -9.02 kcal/mol. pnrjournal.com These values are compared to a standard reference drug to assess the potential of the new compound. Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction and allowing for the calculation of more rigorous free energies of binding.
Table 3: Illustrative Molecular Docking Results for Indazole Derivatives against a Protein Target Note: This table presents example data from the literature to demonstrate the type of information generated. The target and specific ligand are from a published study.
| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Nigellidine (Indazole Alkaloid) | COX-2 (3NT1) | -9.02 | TYR355, ARG513, SER530 | pnrjournal.com |
| SR-17398 (Indazole Core) | ULK1 | Not specified | Lys46, Asn143 | nih.gov |
| Compound 3c (Azaindazole) | MDM2-p53 | -359.2 | GLN72, HIS73 | jocpr.com |
In Silico Screening and Structure-Based Drug Design Methodologies
In silico screening, or virtual screening, involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. The availability of a three-dimensional protein structure is a prerequisite for structure-based virtual screening. nih.gov
The process often begins with a large virtual library of compounds, which can be filtered based on physicochemical properties (e.g., Lipinski's rule of five) to select for drug-like molecules. These filtered compounds are then docked into the target's active site. The top-scoring hits are selected for further investigation, which may include more advanced computational analysis or experimental testing. researchgate.net
Structure-based drug design uses the information from docking and other computational methods to guide the optimization of a "hit" compound into a "lead" compound with improved potency and selectivity. nih.gov For an initial hit like this compound, a medicinal chemist could use the predicted binding mode to propose modifications. For example, if the model shows an empty hydrophobic pocket near the 4-position, adding a suitable hydrophobic group to the carboxylic acid could increase binding affinity. This iterative cycle of design, synthesis, and testing, guided by computational models, accelerates the drug discovery process. nih.govnih.gov
Analysis of Molecular Properties and Reactivity using Computational Models
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactivity of molecular systems. For the 6-nitro-1H-indazole scaffold, theoretical studies have been instrumental in elucidating structural characteristics, thermodynamic stabilities, and reaction mechanisms. While specific computational research focusing exclusively on this compound is not extensively detailed in the available literature, significant theoretical work has been conducted on closely related nitro-indazole systems. This research offers valuable insights into the molecular behavior of this class of compounds.
Detailed Research Findings
A notable study investigated the addition mechanism of various nitro-1H-indazoles, including the 6-nitro derivative, to formaldehyde (B43269). nih.gov This research employed sophisticated computational models to provide a sound theoretical basis for the experimental observations. nih.govacs.org The primary methods utilized were Density Functional Theory (DFT) and Gauge-Invariant Atomic Orbital (GIAO) calculations. nih.govresearchgate.net
The theoretical calculations were performed at the Becke three-parameter (exchange) Lee–Yang–Parr (B3LYP) level with the 6-311++G(d,p) basis set. nih.govacs.orgresearchgate.net This approach has been effective in determining the thermodynamic aspects of the system, such as the energy differences between various tautomers and isomers. nih.govresearchgate.net For instance, in the parent 1H-indazole, MP2/6-31G** calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net
These computational efforts were crucial for several reasons:
Structural Confirmation: GIAO/DFT calculations were used to confirm the assignment of Nuclear Magnetic Resonance (NMR) spectra, which is vital for correctly identifying the structures of reaction products that may be unstable or formed in small quantities. nih.gov
Thermodynamic Stability: The calculations helped in understanding the relative stability of different isomers. For example, in a related reaction of indazole, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.govacs.org
Reaction Mechanisms: While detailed mechanistic studies for all reactions are complex, the computational results provide a foundation for understanding the reactivity of the indazole ring system. The presence of electron-withdrawing groups, such as the nitro substituent, is known to influence the reactivity and sensitivity of the molecule. nih.govacs.org
The following tables summarize the key aspects of the computational models applied to the nitro-indazole systems.
Table 1: Computational Methods and Applications in Nitro-Indazole Systems
| Computational Method | Basis Set | Primary Application | Reference(s) |
| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Calculation of thermodynamic properties (e.g., isomer stability) and reaction energies. | nih.govacs.orgresearchgate.net |
| Gauge-Invariant Atomic Orbital (GIAO) | 6-311++G(d,p) | Prediction and confirmation of NMR chemical shifts for structural elucidation. | nih.govresearchgate.net |
| Møller–Plesset perturbation theory (MP2) | 6-31G** | Determination of tautomeric stability in parent indazole. | nih.govresearchgate.net |
Table 2: Investigated Molecular Properties of Nitro-Indazole Derivatives
| Property Investigated | Computational Approach | Key Findings | Reference(s) |
| Tautomer and Isomer Stability | DFT, MP2 | The 1H-tautomer is generally more stable. The position of substituents significantly affects isomer stability. | nih.govresearchgate.net |
| NMR Chemical Shifts | GIAO/DFT | Calculated shifts provided a strong basis for the assignment of experimental 1H, 13C, and 15N NMR spectra. | nih.govresearchgate.net |
| Molecular Geometry | X-ray Crystallography and DFT | In the reaction products of nitro-indazoles, the nitro group is nearly coplanar with the benzene ring. nih.govacs.org | nih.govacs.org |
Future Perspectives and Advanced Research Directions
Development of Novel, Highly Regioselective Synthetic Methodologies for Functionalized Indazoles
The biological activity of indazole derivatives is profoundly influenced by the substitution pattern on the bicyclic ring system, making regioselectivity a cornerstone of their synthesis. A significant challenge in indazole chemistry is controlling reactions at the N1 versus the N2 position of the pyrazole (B372694) ring, as the final substitution can lead to vastly different pharmacological profiles. beilstein-journals.org Conventional methods often yield a mixture of N1 and N2-alkylated products, necessitating difficult and costly separation processes. beilstein-journals.org
Modern synthetic chemistry is actively addressing this challenge through several innovative strategies:
Catalyst-Driven Regioselectivity: Researchers have developed methods employing specific catalysts to direct substitution to a desired nitrogen atom. For instance, copper-catalyzed intramolecular amination reactions have been shown to efficiently produce a wide variety of multi-substituted 2H-indazoles under mild conditions. researchgate.net Similarly, iodine-catalyzed aerobic-oxidative C-H functionalization offers another route to 2H-indazoles. researchgate.net
One-Pot Procedures: To improve efficiency and reduce waste, one-pot synthesis strategies are being developed. These methods, such as the phospholene-mediated N-N bond formation to access 2H-indazoles, combine multiple reaction steps into a single sequence without isolating intermediates. researchgate.net
Transition-Metal-Free Reactions: There is a growing interest in developing synthetic routes that avoid transition metals to enhance the environmental and economic profile of the synthesis. One such approach is the use of aryl hydrazines for arylation, which proceeds under mild conditions without the need for protecting groups. rsc.org
Mechanistic Insights from Computational Chemistry: Density Functional Theory (DFT) calculations are being used to understand the mechanisms that govern regioselectivity. By modeling reaction pathways, chemists can predict the outcomes of different reagents and conditions, enabling the rational design of syntheses that favor either N1 or N2 substitution with high precision. beilstein-journals.org For example, DFT studies have elucidated how chelation mechanisms involving cesium can favor the formation of N1-substituted products. beilstein-journals.org
These advanced methodologies are crucial for creating diverse libraries of functionalized indazoles, including derivatives of 6-nitro-1H-indazole-4-carboxylic acid, for biological screening and drug development.
Exploration of Emerging Therapeutic Targets for Nitroindazole Carboxylic Acid Derivatives
The nitroindazole scaffold is a well-established pharmacophore in the fight against neglected tropical diseases, but its therapeutic potential extends to other areas. Research is expanding to explore new applications for derivatives of nitroindazole carboxylic acids.
Antiparasitic Activity: The most extensively studied application of nitroindazole derivatives is in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govnih.gov Current treatments with benznidazole (B1666585) and nifurtimox (B1683997) are limited by variable efficacy, especially in the chronic phase of the disease, and significant side effects. nih.gov Nitroindazole derivatives are being investigated as alternatives. Their mechanism of action is believed to involve the reduction of the nitro group by parasitic nitroreductases, creating reactive species that damage the parasite's cellular machinery. nih.govnih.gov Several 5-nitroindazole (B105863) derivatives have demonstrated potent activity against both the replicative (epimastigote and amastigote) and non-replicative forms of T. cruzi in vitro. nih.govresearchgate.net Some compounds have shown better selectivity indices than the reference drug benznidazole. nih.gov
Anticancer and Antimicrobial Potential: Beyond parasitic infections, the cytotoxic nature of these compounds is being explored for other applications.
Antineoplastic Activity: Certain 3-alkoxy-5-nitroindazole derivatives have exhibited moderate activity against human cancer cell lines, including those for colon (HT-29) and kidney (TK-10) cancer. researchgate.net
Antimicrobial Properties: Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, which share the feature of being nitroaromatic compounds, have shown high inhibitory activity against various pathogenic microorganisms, including M. tuberculosis. mdpi.com Their mechanism is linked to the production of free radicals that cause DNA damage. mdpi.com The secondary metabolites of the fungus Trichoderma harzianum, which include this compound, have demonstrated significant antifungal activity. nih.gov
The table below summarizes some of the explored biological activities of nitroindazole derivatives.
| Derivative Class | Therapeutic Target/Application | Key Findings |
| 5-Nitroindazoles | Trypanosoma cruzi (Chagas Disease) | Potent in vitro activity against multiple parasite stages; some derivatives show higher selectivity than benznidazole. nih.govnih.gov |
| 3-Alkoxy-5-nitroindazoles | Antineoplastic | Moderate cytotoxic activity against TK-10 (kidney) and HT-29 (colon) cancer cell lines. researchgate.net |
| 5-Nitroindazoles | Trichomonacidal | Remarkable activity against Trichomonas vaginalis. researchgate.net |
| This compound | Antifungal | Identified as a secondary metabolite from Trichoderma harzianum with antifungal properties. nih.gov |
Further research into these and other potential targets, such as enzyme inhibition in metabolic diseases or neurological disorders, could unlock the full therapeutic potential of the nitroindazole carboxylic acid scaffold. researchgate.netnih.gov
Integration of Advanced Computational Approaches for Rational Drug Design and Optimization
The development of new drugs is a time-consuming and expensive process. Modern drug discovery increasingly relies on computational methods to streamline this pipeline, making it more efficient and cost-effective. sysrevpharm.org These in silico techniques are being integrated into the research and development of nitroindazole derivatives to accelerate the identification and optimization of promising drug candidates. nih.gov
Key computational approaches include:
Molecular Modeling and Docking: These techniques allow researchers to visualize the three-dimensional interaction between a potential drug molecule and its biological target, such as a parasitic enzyme. patsnap.com Docking simulations can predict the binding orientation and affinity of a compound within the active site of a protein, providing insights into its potential efficacy. patsnap.comnih.gov This information is crucial for understanding structure-activity relationships (SAR) and for designing derivatives with improved binding characteristics. For example, molecular docking has been used to study the interaction of indazole derivatives with butyrylcholinesterase, a target in Alzheimer's disease research. researchgate.net
Virtual Screening: This method uses computational algorithms to rapidly screen vast libraries of virtual compounds to identify those most likely to bind to a specific target. nih.gov This process narrows down the number of molecules that need to be synthesized and tested in the lab, saving significant time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. patsnap.com By identifying the key molecular descriptors (e.g., electronic properties, size, hydrophobicity) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, guiding the design of more effective derivatives. nih.gov
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Computational tools can now predict many of these properties based on a molecule's structure alone, allowing for the early-stage filtering of compounds that are unlikely to be successful drugs. nih.gov
By integrating these computational methods, researchers can adopt a rational design approach for nitroindazole carboxylic acid derivatives, focusing synthetic efforts on compounds with the highest probability of success as therapeutic agents. wiley.com
Translational Research Towards Clinical Applications and Challenges in Drug Development
Translational research is the process of "translating" findings from basic science into medical practice and meaningful health outcomes. For a compound like this compound and its derivatives, this involves a long and challenging journey from the laboratory bench to a potential clinical application.
The initial steps in this process involve preclinical studies. In vitro experiments have demonstrated the potential of nitroindazole derivatives against parasites like T. cruzi and various cancer cell lines. nih.govresearchgate.net Promising candidates from these studies have advanced to in vivo models, where they are tested in animals. For instance, some 5-nitroindazole derivatives have been shown to reduce parasitemia in mice infected with T. cruzi, and in some cases, improve survival rates when used in combination with existing drugs. nih.gov
Despite these promising early results, the path to clinical use is fraught with challenges:
Toxicity and Safety: While some derivatives show good selectivity for their target over host cells, toxicity remains a major hurdle. The nitroaromatic structure itself can be associated with mutagenicity and cytotoxicity, which must be carefully evaluated. nih.gov A successful drug candidate must have a wide therapeutic window, meaning it is effective at a dose far below the one that causes harmful side effects.
Efficacy: A new drug must offer a significant advantage over existing therapies. For Chagas disease, this means being more effective than benznidazole, particularly in the chronic phase, or having a much better safety profile. nih.gov
Pharmacokinetics: The compound must be able to reach its target in the body in sufficient concentrations to be effective. This involves overcoming barriers to absorption, distribution, and metabolism. Poor oral bioavailability or rapid clearance from the body can render an otherwise potent compound useless.
Drug Resistance: As with any antimicrobial or anticancer agent, the potential for target organisms or cells to develop resistance is a constant concern. Research must investigate the mechanisms of resistance to new nitroindazole derivatives. mdpi.com
Cost and Complexity of Clinical Trials: The clinical trial process is long, complex, and extremely expensive. It involves multiple phases to establish safety and efficacy in humans, and many drug candidates fail during this process.
Overcoming these challenges will require a multidisciplinary approach, combining advanced synthesis, rigorous biological testing, computational modeling, and innovative formulation strategies to transform promising nitroindazole compounds into clinically viable medicines.
Q & A
Q. What strategies resolve contradictions in pharmacological activity data for nitro-indazole derivatives?
Q. How does the nitro group influence the binding affinity of this compound to target enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with the nitro group positioned to form hydrogen bonds or π-π interactions in enzyme active sites. Validate via site-directed mutagenesis: mutate residues like Tyr or Asp in the binding pocket and measure changes in IC₅₀ values using fluorescence polarization assays .
Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for nitro-substituted indazoles?
- Methodological Answer : Nitro groups can lead to complex fragmentation, including neutral losses (e.g., NO₂, CO₂). Use tandem MS/MS (CID or HCD) to differentiate between positional isomers. Compare with reference compounds like 6-bromo-1H-indazole-4-carboxylic acid, where bromine’s isotopic signature aids identification .
Data Analysis & Experimental Design
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer :
Syntize derivatives with substitutions at positions 3, 5, and 2.
Test inhibitory activity against target enzymes (e.g., kinases) using ATP-Glo assays.
Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. Include control compounds like 6-chloro-1H-indazole-4-carboxylates to assess steric effects .
Q. What statistical approaches address variability in biological replicate data for nitro-indazole compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
